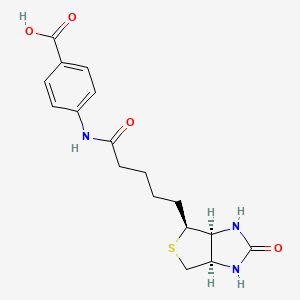

N-Biotinyl-4-Aminobenzoesäure

Übersicht

Beschreibung

N-Biotinyl-4-aminobenzoic acid is a compound that combines biotin, a vital nutrient, with 4-aminobenzoic acidThe combination of biotin with 4-aminobenzoic acid enhances its utility in biochemical assays and research applications .

Wissenschaftliche Forschungsanwendungen

N-Biotinyl-4-aminobenzoic acid, also known as (+)-Biotin 4-amidobenzoic acid, Biotin-PABA, or N-Biotinyl-p-aminobenzoic acid, is a chemical compound with diverse applications, particularly in the study and diagnosis of biotinidase deficiency . It has the molecular formula and a molecular weight of 363.4 g/mol .

Scientific Research Applications

Biotinidase assays N-(+)-Biotinyl-4-aminobenzoic acid serves as a substrate in biotinidase assays . Biotinidase is an enzyme that cleaves biotin from biocytin and biotinyl proteins, playing a crucial role in biotin recycling . Biotin-PABA is used as a substrate for biotinidase, which cleaves biotin amide to release biotin in vivo . Para amino benzoic acid is released as a byproduct, which can be quantified using fluorescent or colorimetric methods .

Evaluation of biotinidase deficiency (+)-Biotin 4-amidobenzoic acid has been used in evaluating biotinidase deficiency, an inborn error of metabolism characterized by neurological dysfunction, hyperammonemia, and ketolactic acidosis . Newborn screening programs utilize biotin to identify BTD .

Spectroscopic analysis N-Biotinyl-p-aminobenzoic acid's identity can be determined through proton NMR (DMSO-d6) spectroscopic and mass spectrometric analysis .

Quantitative analysis In research, (+)-biotin 4-amidobenzoic acid is utilized in quantitative analytical methods for determining biotinidase activity in dried blood spot samples .

Case Studies

Newborn Screening for Biotinidase Deficiency: A study was conducted on 293,784 newborns screened for biotinidase deficiency (BD) . 287 newborns were recalled for repeat DBS in cases of suspected BD, and 49 were diagnosed with BD, resulting in a total incidence of 1:5,996 newborns . Five patients with partial BD were identified through family study: one asymptomatic parent of a proband (35 years of age at diagnosis) and four siblings of patients .

Wirkmechanismus

Target of Action

The primary target of N-Biotinyl-4-aminobenzoic acid is the enzyme biotinidase . Biotinidase plays a crucial role in the recycling of biotin, a vitamin that is essential for various metabolic processes .

Mode of Action

N-Biotinyl-4-aminobenzoic acid: interacts with biotinidase as a substrate . The compound’s interaction with biotinidase leads to its hydrolysis .

Biochemical Pathways

The interaction of N-Biotinyl-4-aminobenzoic acid with biotinidase affects the biotin recycling pathway

Result of Action

The molecular and cellular effects of N-Biotinyl-4-aminobenzoic acid ’s action are primarily related to its role as a substrate for biotinidase . By participating in the biotin recycling pathway, it may influence the availability of biotin for various metabolic processes.

Biochemische Analyse

Biochemical Properties

N-Biotinyl-4-aminobenzoic acid plays a significant role in biochemical reactions as it is used as a substrate in biotinidase assays Biotinidase is an enzyme that plays a crucial role in the recycling of biotin, a coenzyme involved in numerous carboxylase reactions

Molecular Mechanism

It is known to be used as a substrate in biotinidase assays , suggesting that it may interact with the enzyme biotinidase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Biotinyl-4-aminobenzoic acid can be synthesized through the reaction of biotin with 4-aminobenzoic acid under specific conditions. The process typically involves the activation of the carboxyl group of biotin, followed by its reaction with the amino group of 4-aminobenzoic acid. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of N-Biotinyl-4-aminobenzoic acid may involve microbial fermentation processes to produce biotin, followed by chemical synthesis to attach the 4-aminobenzoic acid moiety. Advances in synthetic biology and metabolic engineering have also enabled the microbial production of biotin, which can be further modified to produce N-Biotinyl-4-aminobenzoic acid .

Analyse Chemischer Reaktionen

Types of Reactions: N-Biotinyl-4-aminobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the biotin moiety.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products:

Substitution Reactions: Products include N-substituted derivatives of N-Biotinyl-4-aminobenzoic acid.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Biotin: A vital nutrient involved in carboxylation reactions.

4-Aminobenzoic Acid: A component of folic acid and used in sunscreen formulations.

Biotinyl-6-aminohexanoic Acid: Another biotin derivative used in biochemical assays.

Uniqueness: N-Biotinyl-4-aminobenzoic acid is unique due to its combined properties of biotin and 4-aminobenzoic acid, making it particularly useful in biochemical assays and research applications. Its enhanced binding affinity and specificity for biotin-dependent enzymes distinguish it from other biotin derivatives .

Biologische Aktivität

N-Biotinyl-4-aminobenzoic acid (B-PABA) is a biotin derivative that plays a significant role in various biological processes, particularly in the context of biotinidase deficiency and its implications for metabolic health. This article explores the biological activity of B-PABA, its mechanisms of action, and its relevance in clinical settings.

- Molecular Formula : C_{13}H_{17}N_{3}O_{3}S

- Melting Point : 187 °C .

B-PABA serves as a substrate for biotinidase, an enzyme crucial for the hydrolysis of biotinyl peptides. The activity of this enzyme is vital for the recycling of biotin from biocytin (Nε-biotinyllysine), which is necessary for various carboxylation reactions in metabolism. Biotinidase catalyzes the conversion of B-PABA into free biotin and lysine, facilitating the utilization of biotin in metabolic pathways .

1. Biotinidase Deficiency

Biotinidase deficiency is a genetic disorder that impairs the body's ability to recycle biotin, leading to severe neurological and dermatological symptoms. The use of B-PABA in newborn screening has been instrumental in diagnosing this condition. Studies indicate that serum biotinidase activity can be measured using B-PABA as an artificial substrate, allowing for early detection and treatment .

Table 1: Biochemical Characteristics of Biotinidase Deficiency

| Characteristic | Profound Deficiency | Partial Deficiency |

|---|---|---|

| Residual Enzyme Activity | < 10% | 10-30% |

| Incidence | 1:60,000 | Higher in some regions |

| Symptoms | Neurological issues, alopecia | Variable symptoms |

| Treatment | Biotin supplementation (10 mg/day) | Biotin supplementation (5-10 mg/day) |

2. Enzyme Inhibition Studies

B-PABA has been studied as a competitive inhibitor of biotinidase. Research indicates that certain derivatives, such as biotinyl-methyl 4-(amidomethyl)benzoate, can inhibit the activity of biotinidase significantly, providing insights into potential therapeutic applications and the regulation of enzyme activity .

Table 2: Inhibition Profile of Biotinidase by Various Compounds

| Compound | Inhibition at 1 mM (%) |

|---|---|

| Biotinyl-methyl 4-(amidomethyl)benzoate | 80 |

| Biotinyl anilide | >25 |

| Biotinyl allylamide | >25 |

Case Studies

A notable case study involved newborn screening for biotinidase deficiency using B-PABA, which led to the identification of several asymptomatic carriers and allowed for timely intervention through biotin supplementation. This study highlighted the importance of early diagnosis and treatment in preventing severe neurological damage .

Clinical Follow-Up

Patients diagnosed with biotinidase deficiency undergo regular biochemical monitoring to assess serum levels of lactate, ammonia, and other metabolites indicative of metabolic status. These evaluations are crucial for adjusting treatment regimens and ensuring optimal patient outcomes .

Eigenschaften

IUPAC Name |

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMDAMXGKHIMSQ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219348 | |

| Record name | N-Biotinyl-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-40-4 | |

| Record name | N-Biotinyl-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Biotinyl-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.